molecular formula C14H21NO4 B2902432 tert-Butyl (1,3-dihydroxy-1-phenylpropan-2-yl)carbamate CAS No. 1824344-49-1

tert-Butyl (1,3-dihydroxy-1-phenylpropan-2-yl)carbamate

Cat. No. B2902432
CAS RN: 1824344-49-1
M. Wt: 267.325
InChI Key: WEIHMMMBXBQYNT-UHFFFAOYSA-N
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Description

Tert-butyl (1,3-dihydroxy-1-phenylpropan-2-yl)carbamate is a chemical compound with the CAS Number: 1824344-49-1 . It has a molecular weight of 267.33 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular formula of this compound is C14H21NO4 . The InChI code is 1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)12(17)10-7-5-4-6-8-10/h4-8,11-12,16-17H,9H2,1-3H3,(H,15,18) .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 267.33 .

Scientific Research Applications

Environmental Impact and Toxicity

Synthetic Phenolic Antioxidants (SPAs), including tert-Butyl (1,3-dihydroxy-1-phenylpropan-2-yl)carbamate, are commonly used in various industrial products to delay oxidation and extend shelf life. Research has pointed out the presence of SPAs in different environmental matrices, like indoor dust, outdoor air particulates, sea sediment, and river water. These compounds, including 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in human tissues and fluids. Studies indicate potential toxicity effects of SPAs, including hepatic toxicity, endocrine disruption, and carcinogenicity. Therefore, future studies should focus on contamination and environmental behaviors of novel high molecular weight SPAs, toxicity effects of co-exposure to several SPAs, and the development of SPAs with low toxicity and migration potential (Liu & Mabury, 2020).

Decomposition in Environmental Cleanup

The compound's decomposition, especially in the context of environmental pollutants like Methyl tert-Butyl Ether (MTBE), has been a subject of study. Research demonstrates the feasibility of applying radio frequency (RF) plasma reactors for decomposing and converting MTBE, a widespread environmental pollutant due to its extensive use as a gasoline oxygenate. This study provides a detailed review of RF plasma reactor applications in the decomposition of air toxics, highlighting the decomposition efficiency and conversion of MTBE into less harmful substances when hydrogen is added in a cold plasma reactor (Hsieh et al., 2011).

Biodegradation in Soil and Groundwater

Another crucial aspect is the biodegradation and fate of gasoline ether oxygenates like Ethyl tert-Butyl Ether (ETBE) in soil and groundwater. Microorganisms capable of degrading ETBE aerobically have been identified. The review also discusses the transformation products of ETBE biodegradation, including acetaldehyde, tert-butyl acetate (TBAc), tert-butyl alcohol (TBA), and others. Furthermore, it emphasizes the genes facilitating the transformation of ETBE, such as ethB and alkB, coding for enzymes involved in ETBE metabolism. The presence of co-contaminants may either limit or enhance ETBE biodegradation in soil and groundwater, indicating the necessity for further research in this area (Thornton et al., 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl N-(1,3-dihydroxy-1-phenylpropan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)12(17)10-7-5-4-6-8-10/h4-8,11-12,16-17H,9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIHMMMBXBQYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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